2-Acetyl-5-norbornene

Description

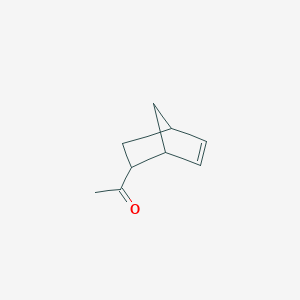

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLCWCLVJRPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964865 | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5063-03-6 | |

| Record name | 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5063-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-norbornene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetyl-5-norbornene, a versatile bicyclic ketone with applications in organic synthesis and materials science. This document details the experimental protocol for its preparation via the Diels-Alder reaction, methods for the separation and isomerization of its endo and exo isomers, and a thorough analysis of its spectroscopic properties.

Synthesis of this compound

The primary route for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition, between cyclopentadiene and methyl vinyl ketone.[1][2] This reaction typically yields a mixture of endo and exo diastereomers.[2] The endo isomer is generally the kinetic product, formed faster at lower temperatures, while the exo isomer is the thermodynamically more stable product.[3]

Experimental Protocol: Diels-Alder Reaction

This protocol outlines the synthesis of a mixture of endo- and exo-2-Acetyl-5-norbornene.

Materials:

-

Dicyclopentadiene

-

Methyl vinyl ketone

-

Toluene (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Apparatus for fractional distillation

-

Reaction flask equipped with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is freshly prepared by the retro-Diels-Alder reaction of dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. The collected cyclopentadiene should be kept cold (in an ice bath) and used immediately due to its propensity to dimerize back to dicyclopentadiene at room temperature.

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, a solution of methyl vinyl ketone in a suitable solvent (e.g., toluene) is prepared.

-

Diels-Alder Reaction: The freshly prepared, cold cyclopentadiene is added dropwise to the stirred solution of methyl vinyl ketone. The reaction is exothermic, and the temperature should be controlled, typically by cooling the reaction flask in an ice bath.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.[4]

Isomer Considerations: Endo/Exo Selectivity and Isomerization

The ratio of endo to exo isomers in the Diels-Alder synthesis of this compound is influenced by reaction conditions such as temperature and solvent.[3][5] Lower temperatures favor the formation of the kinetically controlled endo product.

For applications requiring the pure exo isomer, an epimerization of the endo-rich mixture can be performed. This is typically achieved by treating the mixture with a strong base, such as diazabicycloundecene (DBU), which facilitates the conversion of the less stable endo isomer to the more stable exo isomer.[6]

Characterization of this compound

A comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and determine the isomeric ratio.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [7][8] |

| Molecular Weight | 136.19 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 84-86 °C at 18 mmHg | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.484 | |

| CAS Number | 5063-03-6 | [7][8] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy (CDCl₃, 400 MHz) [9]

| Chemical Shift (ppm) | Multiplicity | Assignment (endo isomer) | Assignment (exo isomer) |

| ~6.1-6.2 | m | Olefinic H | Olefinic H |

| ~5.9-6.0 | m | Olefinic H | Olefinic H |

| ~3.2 | m | Bridgehead H | Bridgehead H |

| ~2.9-3.0 | m | Bridgehead H | Bridgehead H |

| ~2.8 | m | H adjacent to acetyl | H adjacent to acetyl |

| ~2.1 | s | Acetyl CH₃ | Acetyl CH₃ |

| ~1.2-1.9 | m | Aliphatic H's | Aliphatic H's |

Note: The exact chemical shifts and coupling constants can vary slightly and are used to differentiate between the endo and exo isomers. The distinction is often based on the coupling patterns and chemical shifts of the protons on the acetyl-bearing carbon and the adjacent bridgehead proton.[10]

¹³C NMR Spectroscopy (CDCl₃) [11]

| Chemical Shift (ppm) | Assignment |

| ~209 | C=O |

| ~137 | Olefinic C |

| ~132 | Olefinic C |

| ~49 | Bridgehead C |

| ~45 | Bridgehead C |

| ~45 | C-acetyl |

| ~42 | CH₂ |

| ~30 | CH₂ |

| ~28 | Acetyl CH₃ |

Note: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and the carbon bearing the acetyl group, can also be used to distinguish between the endo and exo isomers.[10]

FTIR Spectroscopy (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | m | =C-H stretch (alkene) |

| ~2970-2870 | s | C-H stretch (alkane) |

| ~1710 | s | C=O stretch (ketone) |

| ~1640 | w | C=C stretch (alkene) |

| ~1355 | m | C-H bend (acetyl) |

| ~720 | s | =C-H bend (cis-disubstituted alkene) |

Note: The strong absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in the ketone. The peaks in the 3000-3100 cm⁻¹ and ~1640 cm⁻¹ regions confirm the presence of the carbon-carbon double bond.[12][13]

Mass Spectrometry (Electron Ionization) [7]

| m/z | Relative Intensity | Possible Fragment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Low | [M - CH₃]⁺ |

| 93 | High | [M - CH₃CO]⁺ |

| 66 | Very High | [C₅H₆]⁺ (Cyclopentadiene) |

| 43 | High | [CH₃CO]⁺ |

Note: The fragmentation pattern is characterized by a prominent peak at m/z 66, corresponding to a retro-Diels-Alder reaction that liberates cyclopentadiene. The peak at m/z 43 is characteristic of the acetyl cation.[14][15][16]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships described in this guide.

References

- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. www2.latech.edu [www2.latech.edu]

- 4. CN100543001C - The preparation method of 2,5-norbornadiene - Google Patents [patents.google.com]

- 5. sciforum.net [sciforum.net]

- 6. JP5861884B2 - Method for producing exo-type norbornene compound - Google Patents [patents.google.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. 5-ACETYL-2-NORBORNENE(5063-03-6) 1H NMR [m.chemicalbook.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 5-ACETYL-2-NORBORNENE(5063-03-6) 13C NMR spectrum [chemicalbook.com]

- 12. azooptics.com [azooptics.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

chemical and physical properties of 2-Acetyl-5-norbornene

An In-depth Technical Guide to 2-Acetyl-5-norbornene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5063-03-6) is a bicyclic ketone that serves as a valuable intermediate in organic synthesis.[1][2] It is notable for its existence as a mixture of endo and exo stereoisomers, which influences its reactivity and the properties of its derivatives. This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and safety considerations.

Chemical and Physical Properties

This compound is typically encountered as a colorless to light yellow liquid.[1] It is a combustible liquid and is classified as harmful if swallowed.[3] The compound's properties are largely dictated by the bicyclo[2.2.1]heptene core structure, which imparts significant ring strain and unique reactivity.

General Properties

The fundamental identifiers and molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5063-03-6 | [1][4] |

| Molecular Formula | C₉H₁₂O | [4][5] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| IUPAC Name | 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone | [3] |

| Synonyms | 5-Acetyl-2-norbornene, Methyl 5-norbornen-2-yl ketone | [3][4][6] |

| Isomeric Form | Mixture of endo and exo isomers |

Physical and Spectroscopic Data

Key physical constants and handling information are critical for laboratory use.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.005 g/mL at 25 °C | [1] |

| Boiling Point | 84-86 °C at 18 mmHg | [1] |

| Refractive Index (n20/D) | 1.484 | [1] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Synthesis and Reactivity

The primary route to this compound is the Diels-Alder reaction. The resulting product is typically a mixture rich in the thermodynamically less stable endo isomer, which can be converted to the exo isomer through epimerization.

Diels-Alder Synthesis Workflow

The synthesis involves a [4+2] cycloaddition between cyclopentadiene and methyl vinyl ketone. This reaction is known to be endo-selective.[7]

Base-Catalyzed Isomerization (Epimerization)

The endo-rich product mixture can be isomerized to favor the thermodynamically more stable exo isomer. This is typically achieved using a strong organic base.

Experimental Protocols

Synthesis of this compound (endo-rich)

This protocol is based on the principles of the Diels-Alder reaction.

-

Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, add methyl vinyl ketone (1.0 equivalent).

-

Reactant Addition: Cool the vessel to 0°C and slowly add freshly cracked cyclopentadiene (1.1 equivalents).

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 12-24 hours. The reaction is exothermic and may require initial cooling to control the rate.

-

Work-up: After the reaction is complete (monitored by GC or TLC), remove any unreacted starting material under reduced pressure.

-

Purification: The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation (e.g., 84-86 °C at 18 mmHg).[1]

Protocol for exo-Isomer Enrichment

This procedure describes the epimerization of the endo-rich product.[8]

-

Setup: In a round-bottom flask equipped with a stirrer, thermometer, and nitrogen inlet, charge the endo-rich this compound (1.0 equivalent).

-

Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-methylpyrrolidine (e.g., 2.5-5 mol%).[1][8]

-

Isomerization: Heat the reaction mixture in a thermostatic bath. The reaction can be performed stepwise at increasing temperatures (e.g., 50°C, 70°C, 100°C) for several hours at each step to promote isomerization.[1][8]

-

Monitoring: The exo/endo ratio should be monitored periodically using gas chromatography (GC).

-

Purification: Once the desired isomeric ratio is achieved, the catalyst can be removed by washing with a dilute acid solution followed by water. The organic product is then dried and can be re-purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

| Technique | Key Features and Observations | Reference |

| IR Spectroscopy | Strong, sharp absorption band around 1715 cm⁻¹ corresponding to the ketone C=O stretching vibration. Additional peaks for alkyl C-H stretching are also present. | [4][9][10] |

| ¹H NMR Spectroscopy | Complex spectrum due to the presence of endo and exo isomers. Characteristic signals include olefinic protons of the norbornene ring, protons alpha to the carbonyl group, and the methyl protons of the acetyl group (singlet). | [11] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 136. A prominent fragment is often observed from alpha-cleavage, resulting in an acylium ion at m/z = 43 (CH₃CO⁺), which is frequently the base peak. | [4][10][12] |

Applications

This compound is primarily used as a chemical intermediate.

-

Synthesis of Derivatives: It is a precursor for synthesizing compounds like 2-acetylnorbornyl isothiocyanates.[1]

-

Polymer Science: As a derivative of norbornene, it has potential as a monomer or comonomer in the production of specialty polymers for electronic and optical materials, where the properties of the exo isomer are often superior.[8]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Hazards: The compound is a combustible liquid and is harmful if swallowed (Acute Tox. 4 Oral).[3] Its toxicological properties have not been fully investigated.[6]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[6] Use spark-proof tools and explosion-proof equipment.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

References

- 1. 5-ACETYL-2-NORBORNENE | 5063-03-6 [m.chemicalbook.com]

- 2. 5-ACETYL-2-NORBORNENE CAS#: 5063-03-6 [m.chemicalbook.com]

- 3. Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | C9H12O | CID 107366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]

- 8. JP5861884B2 - Method for producing exo-type norbornene compound - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-ACETYL-2-NORBORNENE(5063-03-6) 1H NMR [m.chemicalbook.com]

- 12. 5-ACETYL-2-NORBORNENE(5063-03-6) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Identification of 2-Acetyl-5-norbornene Endo and Exo Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and detailed characterization of the endo and exo isomers of 2-acetyl-5-norbornene. A thorough understanding of the distinct stereochemistry of these isomers is critical for their application in various fields, including polymer chemistry and as building blocks in the synthesis of complex organic molecules. This document outlines the key spectroscopic and chromatographic techniques for their identification and provides detailed experimental protocols.

Introduction to Endo and Exo Isomerism in Norbornene Systems

The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone yields a mixture of two stereoisomers of this compound: the endo and the exo adduct. The terms endo and exo describe the relative stereochemistry of the substituent on the bicyclic norbornene ring. In the endo isomer, the acetyl group is oriented syn to the longer bridge of the norbornene skeleton, while in the exo isomer, it is oriented anti. This seemingly subtle structural difference leads to distinct physical and chemical properties, including different spectroscopic signatures that are crucial for their unambiguous identification.

The endo isomer is typically the kinetic product of the Diels-Alder reaction, favored by secondary orbital interactions in the transition state. However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.

Spectroscopic Identification and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most significant differences in the ¹H NMR spectra of the endo and exo isomers are typically observed for the protons on the norbornene skeleton, particularly the bridgehead protons (H-1 and H-4) and the proton attached to the same carbon as the acetyl group (H-2). The vinylic protons (H-5 and H-6) also exhibit distinct chemical shifts.

¹³C NMR Spectroscopy: In the ¹³C NMR spectra, the chemical shift of the C-7 carbon (the methylene bridge) is often a key indicator of stereochemistry in norbornene derivatives. The steric environment around the acetyl group also leads to differentiable chemical shifts for the carbonyl carbon and the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers (in CDCl₃)

| Atom | Isomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Vinylic (C5/C6) | endo/exo | 5.90 - 6.20 | 132.0 - 138.0 |

| Bridgehead (C1/C4) | endo/exo | 2.80 - 3.20 | 45.0 - 50.0 |

| C2 | endo/exo | 2.50 - 3.00 | 50.0 - 55.0 |

| C3 | endo/exo | 1.20 - 2.00 | 28.0 - 35.0 |

| C7 (Bridge) | endo/exo | 1.30 - 1.60 | 46.0 - 49.0 |

| C=O | endo/exo | - | 208.0 - 212.0 |

| CH₃ | endo/exo | 2.10 - 2.20 | 27.0 - 29.0 |

Note: These are approximate ranges based on spectra of isomeric mixtures. Precise values for pure isomers may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to confirm the presence of the key functional groups in this compound. Both isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. A peak corresponding to the C=C stretch of the norbornene double bond is expected around 1630-1650 cm⁻¹. While IR is excellent for functional group identification, it is generally not sufficient on its own to differentiate between the endo and exo isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Both the endo and exo isomers of this compound have the same molecular formula (C₉H₁₂O) and therefore the same molecular weight (136.19 g/mol ). The fragmentation patterns in the mass spectrum are also expected to be very similar for both isomers, making MS a less effective tool for stereoisomer differentiation in this case.

Chromatographic Separation

Gas chromatography (GC) is a valuable technique for both the separation and quantification of the endo and exo isomers of this compound. Due to their different physical properties, the two isomers will have different retention times on a GC column. Column chromatography is the primary method for the preparative separation of the two isomers.

Table 2: Chromatographic Separation Parameters

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Elution Order |

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Helium | Typically exo elutes before endo |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | exo isomer is generally less polar and elutes first |

Experimental Protocols

Synthesis of this compound (Endo/Exo Mixture) via Diels-Alder Reaction

This protocol describes the synthesis of a mixture of endo and exo this compound from cyclopentadiene and methyl vinyl ketone.

Materials:

-

Dicyclopentadiene

-

Methyl vinyl ketone

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill over at a lower temperature (~40-42 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.

-

Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl vinyl ketone in toluene. Cool the solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the methyl vinyl ketone solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of endo and exo this compound.

Separation of Endo and Exo Isomers by Column Chromatography

This protocol outlines the separation of the endo and exo isomers using silica gel column chromatography.

Materials:

-

Crude this compound mixture

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector or test tubes

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with hexane as the eluent.

-

Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the column.

-

Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate). The less polar exo isomer will elute first.

-

Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the more polar endo isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to determine the purity of each fraction.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated endo and exo isomers.

Visualization of Workflow and Structural Differences

The following diagrams illustrate the logical workflow for isomer identification and the structural differences between the endo and exo isomers.

Caption: Workflow for the synthesis, separation, and identification of this compound isomers.

Spectroscopic Profile of 2-Acetyl-5-norbornene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-acetyl-5-norbornene, a versatile bicyclic ketone with applications in organic synthesis and materials science. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.19 - 5.91 | m | 2H | - | Olefinic protons (H-5, H-6) |

| 3.18 | m | 1H | - | Bridgehead proton (H-1) |

| 2.88 | m | 1H | - | Bridgehead proton (H-4) |

| 2.45 | m | 1H | - | H-2 |

| 2.14 | s | 3H | - | Acetyl protons (-COCH₃) |

| 1.88 | m | 1H | - | H-3exo |

| 1.40 - 1.25 | m | 2H | - | H-7a, H-7b |

| 0.65 | m | 1H | - | H-3endo |

Note: The spectrum of this compound is complex due to the presence of endo and exo isomers. The presented data is a representative analysis, and specific peak positions and multiplicities may vary depending on the isomeric ratio.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 209.0 | Carbonyl carbon (C=O) |

| 137.9 | Olefinic carbon |

| 132.5 | Olefinic carbon |

| 51.8 | Bridgehead carbon |

| 46.7 | Bridgehead carbon |

| 45.1 | Aliphatic carbon |

| 33.8 | Aliphatic carbon |

| 30.3 | Aliphatic carbon |

| 28.2 | Acetyl methyl carbon |

Table 3: IR Spectroscopic Data of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | =C-H stretch (alkene) |

| 2970 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1640 | Medium | C=C stretch (alkene) |

| 1355 | Medium | C-H bend (acetyl group) |

| 720 | Strong | =C-H bend (cis-disubstituted alkene) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 25 | [M]⁺ (Molecular ion) |

| 93 | 100 | [M - COCH₃]⁺ (Base peak) |

| 77 | 30 | [C₆H₅]⁺ |

| 66 | 80 | [C₅H₆]⁺ (Cyclopentadiene) |

| 43 | 50 | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mode: Transmittance.

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source.[2]

Experimental Conditions:

-

Ionization Mode: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV.[2]

-

Source Temperature: 200°C.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-200.

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications or advanced analytical techniques, further investigation and consultation of specialized literature are recommended.

References

A Comprehensive Technical Guide to 2-Acetyl-5-norbornene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Acetyl-5-norbornene, a bicyclic ketone with significant applications as a synthetic intermediate. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and isomerization, and explores its role in the development of bioactive compounds.

Core Chemical and Physical Data

This compound, also known as methyl 5-norbornen-2-yl ketone, is a colorless to light yellow liquid.[1] It is commonly available as a mixture of its endo and exo diastereomers. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5063-03-6 | [2][3][4][5] |

| Molecular Weight | 136.19 g/mol | [2][3][5] |

| Molecular Formula | C₉H₁₂O | [3][5] |

| Boiling Point | 84-86 °C at 18 mmHg | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index | n20/D 1.484 |

Synthesis of this compound via Diels-Alder Reaction

This compound is synthesized through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This specific synthesis involves the reaction of cyclopentadiene with methyl vinyl ketone.[6][7] The reaction typically yields a mixture of endo and exo isomers, with the endo product being kinetically favored due to secondary orbital interactions.

Experimental Protocol: Diels-Alder Reaction

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, the general procedure for a Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated ketone is well-established. The reaction is typically performed at a low temperature to favor the kinetic endo product.

Materials:

-

Dicyclopentadiene (must be cracked to monomeric cyclopentadiene before use)

-

Methyl vinyl ketone

-

A suitable solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Cracking of Dicyclopentadiene: Freshly distill dicyclopentadiene to obtain monomeric cyclopentadiene. This should be done immediately before use as cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vinyl ketone in the chosen solvent and cool the solution in an ice bath.

-

Addition of Cyclopentadiene: Slowly add the freshly prepared cyclopentadiene to the cooled solution of methyl vinyl ketone with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at a low temperature (e.g., 0 °C to room temperature) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by fractional distillation under reduced pressure.

Epimerization of endo to exo this compound

The thermodynamically more stable exo isomer of this compound can be obtained from the kinetically favored endo isomer through an epimerization reaction. This process is typically base-catalyzed. A patented method describes the use of a strong organic base, such as diazabicycloundecene (DBU), for this transformation.[8]

References

- 1. 5-ACETYL-2-NORBORNENE CAS#: 5063-03-6 [m.chemicalbook.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. This compound [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. JP5861884B2 - Method for producing exo-type norbornene compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Acetyl-5-norbornene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Acetyl-5-norbornene, a key bicyclic ketone intermediate. The document details the foundational Diels-Alder reaction for its initial synthesis, which predominantly yields the kinetically favored endo isomer. A critical aspect of its historical and practical synthesis is the subsequent isomerization to the thermodynamically more stable and often more desirable exo isomer. This guide presents detailed experimental protocols for both the cycloaddition and the isomerization, supported by quantitative data in structured tables for clear comparison. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction and Historical Context

The synthesis of this compound is fundamentally rooted in the Nobel Prize-winning work of Otto Diels and Kurt Alder on the [4+2] cycloaddition reaction, now famously known as the Diels-Alder reaction. While the seminal work on this reaction was published in 1928, the specific first synthesis of this compound by the reaction of cyclopentadiene with methyl vinyl ketone is not definitively pinpointed to a single, celebrated publication. Instead, its preparation became a representative example of this powerful carbon-carbon bond-forming reaction in the years that followed.

The primary challenge and area of scientific interest in the synthesis of this compound lies in the stereoselectivity of the Diels-Alder reaction. The reaction kinetically favors the formation of the endo isomer due to secondary orbital interactions between the developing pi-system of the diene and the substituent on the dienophile. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. The ability to control this stereochemistry through reaction conditions or subsequent isomerization has been a significant focus of research, driven by the different reactivities and properties of the two isomers in further synthetic applications.

Synthesis via Diels-Alder Reaction

The foundational method for synthesizing this compound is the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone. Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene. The reaction proceeds readily, yielding a mixture of endo and exo isomers, with the endo isomer being the predominant product under kinetic control (lower reaction temperatures).

Reaction Pathway

Caption: Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone.

Experimental Protocol: General Procedure for the Diels-Alder Reaction

Materials:

-

Dicyclopentadiene

-

Methyl vinyl ketone

-

Toluene (or other suitable solvent)

-

Apparatus for fractional distillation (for cracking dicyclopentadiene)

-

Reaction flask equipped with a stirrer, thermometer, and addition funnel

-

Ice bath

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) is collected by distillation and should be kept cold (in an ice bath) and used promptly as it readily dimerizes at room temperature.

-

Reaction Setup: In a reaction flask, dissolve methyl vinyl ketone in a suitable solvent like toluene. Cool the solution in an ice bath.

-

Addition of Cyclopentadiene: Slowly add the freshly distilled, cold cyclopentadiene to the methyl vinyl ketone solution with stirring. Maintain the reaction temperature below 10 °C to favor the kinetic endo product.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir for several hours at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which is a mixture of endo and exo isomers of this compound.

Isomerization of endo-2-Acetyl-5-norbornene to exo-2-Acetyl-5-norbornene

The conversion of the kinetically favored endo isomer to the thermodynamically more stable exo isomer is a crucial step for applications where the exo form is required. This epimerization is typically achieved under basic conditions. A highly efficient method involves the use of a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Isomerization Workflow

Caption: Workflow for the isomerization of this compound.

Experimental Protocol: Base-Catalyzed Isomerization[1]

Materials:

-

endo-rich this compound (from Diels-Alder reaction)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Nitrogen atmosphere

-

Reaction vessel with stirrer, thermometer, and nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: A 50 mL four-necked flask is equipped with a stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 13.6 g (100 mmol) of an endo-rich this compound mixture.

-

Initiation of Isomerization: The reaction vessel is placed under a nitrogen atmosphere and immersed in a thermostatic bath at 0 °C. The epimerization reaction is initiated by the injection of 0.76 g (5 mmol) of DBU.

-

Temperature Programming and Monitoring: The reaction mixture is stirred at 0 °C for 1 hour. The temperature is then raised to 25 °C for 1 hour, followed by 50 °C for 2 hours, 70 °C for 2 hours, and finally 80 °C for 6 hours. The ratio of exo to endo isomers is monitored throughout the reaction using Gas Chromatography (GC).

-

Work-up: Upon reaching the desired exo/endo ratio, the reaction mixture can be purified by distillation to isolate the more volatile exo isomer.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| CAS Number | 5063-03-6 | [2][3] |

| Boiling Point | 84-86 °C at 18 mmHg | [4] |

| Density | 1.005 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.484 | [4] |

| Mass Spectrum (m/z) | Major peaks at 66, 43, 91, 79, 77, 39 | [2] |

| IR Spectrum | Data available in NIST Chemistry WebBook | [2] |

Quantitative Data on the Isomerization of this compound[1]

| Time (hours) | Temperature (°C) | exo/endo Ratio |

| 1 | 0 | 0.12 |

| 2 | 25 | 0.12 |

| 4 | 50 | 0.17 |

| 6 | 70 | 0.30 |

| 12 | 80 | > 1.0 (equilibrium favors exo) |

Conclusion

The synthesis of this compound serves as a classic illustration of the principles of the Diels-Alder reaction, particularly the concepts of kinetic and thermodynamic control. The historical development of its synthesis has been driven by the need to selectively obtain the thermodynamically favored exo isomer, which often exhibits more desirable properties for further chemical transformations. The methodologies presented in this guide, from the initial cycloaddition to the efficient base-catalyzed isomerization, provide a robust framework for the preparation of this important bicyclic intermediate for applications in research and development.

References

A Theoretical and Computational Guide to 2-Acetyl-5-Norbornene: Exploring a Versatile Scaffold for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Acetyl-5-norbornene. Aimed at researchers, medicinal chemists, and professionals in drug development, this document outlines the fundamental properties, potential reaction mechanisms, and a roadmap for in silico analysis of this promising bicyclic ketone. While direct computational studies on this compound are not extensively available in public literature, this guide leverages data from the broader norbornene family to establish a robust framework for future research.

Introduction: The Potential of the Norbornene Scaffold

The norbornene moiety, a bridged bicyclic hydrocarbon, is a prominent scaffold in medicinal chemistry and materials science. Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of novel therapeutic agents. Norbornene derivatives have demonstrated a wide range of biological activities, including applications in cancer therapy.[1] The introduction of an acetyl group at the 2-position of the 5-norbornene core, yielding this compound, presents an intriguing molecule with potential for further functionalization and exploration in drug design.

This guide will delve into the known properties of this compound and propose a comprehensive theoretical and computational workflow to elucidate its electronic structure, reactivity, and potential as a pharmacophore.

Physicochemical and Spectroscopic Properties

A foundational aspect of any computational study is the understanding of the molecule's basic properties. This compound is a colorless to light yellow liquid, and it exists as a mixture of endo and exo isomers.[2] The physical and computationally predicted properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| CAS Number | 5063-03-6 | [3][4] |

| Density | 1.005 g/mL at 25 °C | [2] |

| Boiling Point | 84-86 °C at 18 mmHg | [2] |

| Refractive Index | n20/D 1.484 | [2] |

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 3: Spectroscopic Data of this compound

| Spectroscopy Type | Key Features | Source |

| Mass Spectrum (EI) | Major peaks at m/z = 66, 43, 91, 79 | NIST Chemistry WebBook |

| Infrared (IR) Spectrum | Available | NIST Chemistry WebBook |

| ¹H NMR Spectrum | Available | ChemicalBook |

| ¹³C NMR Spectrum | Available | ChemicalBook |

Proposed Computational Workflow for this compound

The following workflow outlines a comprehensive approach to the theoretical and computational characterization of this compound, based on established methodologies for similar compounds.

Caption: Proposed computational workflow for this compound.

Detailed Computational Methodologies

Quantum Chemical Calculations

Objective: To determine the molecular structure, electronic properties, and reactivity of the endo and exo isomers of this compound.

Protocol:

-

Geometry Optimization: The initial structures of the endo and exo isomers of this compound are built using a molecular editor. Geometry optimization is then performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Electronic Property Analysis: From the optimized structures, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) map can also be generated to identify electron-rich and electron-poor regions of the molecule.

-

Spectroscopic Predictions: Theoretical NMR and IR spectra can be calculated and compared with experimental data for validation of the computational model.

Reaction Mechanism Studies

Objective: To investigate the mechanism and energetics of reactions involving this compound, such as cycloadditions or transition metal-catalyzed functionalizations.

Protocol:

-

Reactant and Product Optimization: The geometries of reactants, products, and any intermediates are optimized as described above.

-

Transition State (TS) Search: The transition state structure for a given reaction step is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by scanning the potential energy surface along a defined reaction coordinate. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming that the located TS is correct for the reaction of interest.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Application in Drug Discovery: A Hypothetical Workflow

The norbornene scaffold's rigidity is advantageous for presenting pharmacophoric features to a biological target. The acetyl group on this compound can serve as a hydrogen bond acceptor or a point for further chemical modification. A hypothetical workflow for assessing its potential as a drug candidate is presented below.

Caption: Hypothetical workflow for molecular docking of this compound.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound derivatives to a specific protein target.

Protocol:

-

Ligand Preparation: A 3D structure of the this compound derivative is generated and its energy is minimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a known co-crystallized ligand or through pocket detection algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Conclusion and Future Directions

This compound represents a molecule of significant interest for theoretical and computational chemists, as well as for those involved in drug discovery. Its rigid bicyclic framework and reactive functional group offer a versatile platform for the design of novel compounds. This guide has provided a comprehensive overview of the known properties of this compound and has laid out a detailed roadmap for its in-depth computational analysis.

Future research should focus on executing the proposed computational workflows to generate quantitative data on the electronic structure, reactivity, and potential biological activity of both the endo and exo isomers. Such studies will be instrumental in unlocking the full potential of this compound as a valuable building block in the development of new therapeutics and functional materials. Experimental validation of the computational predictions will be crucial for a holistic understanding of this intriguing molecule.

References

- 1. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. www2.latech.edu [www2.latech.edu]

- 3. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP5861884B2 - Method for producing exo-type norbornene compound - Google Patents [patents.google.com]

Stability and Degradation Pathways of 2-Acetyl-5-norbornene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Acetyl-5-norbornene. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document extrapolates probable degradation mechanisms based on established chemical principles of its constituent functional groups—a ketone and a strained bicyclic alkene. This guide outlines potential degradation pathways, including hydrolysis, oxidation, thermal decomposition, and photodegradation, and provides detailed, generalized experimental protocols for conducting forced degradation studies to elucidate these pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this compound and related compounds.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that exists as a mixture of endo and exo isomers.[1][2][3] It is primarily used as an intermediate in chemical synthesis.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 5063-03-6 | [4] |

| Molecular Formula | C₉H₁₂O | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Boiling Point | 84-86 °C at 18 mmHg | [1][3] |

| Density | 1.005 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.484 | [1][3] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |

| Solubility | Soluble in chloroform and methanol (slightly). | [5] |

Table 1: Physicochemical Properties of this compound.

General Stability and Handling

Under standard conditions, this compound is considered stable.[6] However, it is a combustible liquid and should be stored away from open flames, hot surfaces, and other sources of ignition.[6] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6] Upon decomposition, it may produce hazardous products such as carbon monoxide and carbon dioxide.[6]

Potential Degradation Pathways

Isomerization

The presence of an acetyl group introduces an acidic α-proton, making the compound susceptible to base-catalyzed epimerization, resulting in an equilibrium between the endo and exo isomers. Strong bases such as diazabicycloundecene (DBU) can facilitate this isomerization.[7]

Hydrolytic Degradation

Although direct evidence is limited, the norbornene double bond is susceptible to acid-catalyzed hydration. This reaction would likely follow Markovnikov's rule, leading to the formation of a hydroxyl group on the more substituted carbon, resulting in a hydroxy ketone derivative.

Oxidative Degradation

The strained double bond and the ketone functional group are both susceptible to oxidation.

-

Epoxidation: Peroxy acids can react with the double bond to form an epoxide. The reagent would likely approach from the less hindered exo face of the norbornene ring system.

-

Baeyer-Villiger Oxidation: The ketone can undergo a Baeyer-Villiger oxidation with a peroxy acid to yield an ester. The migratory aptitude of the adjacent groups will determine the final product.

-

Oxidative Cleavage: Stronger oxidizing agents could potentially cleave the double bond, leading to the formation of dicarboxylic acids or other oxidized species. A patent suggests that 2-acyl-5-norbornenes can be oxidized to carboxylic acids or esters.[7]

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. While specific studies are unavailable, the thermal decomposition of structurally similar compounds like 2-cyclopentenone yields products such as carbon monoxide, ketene, and various hydrocarbons through complex rearrangement and fragmentation reactions. It is plausible that this compound would undergo similar fragmentation, potentially involving retro-Diels-Alder reactions. Hazardous decomposition products are stated to be carbon monoxide and carbon dioxide.[6]

Photodegradation

The norbornene moiety is known to participate in photochemical reactions, such as [2+2] cycloadditions. The presence of the ketone chromophore could also lead to other photochemical transformations, such as Norrish-type reactions.

Quantitative Stability Data (Illustrative)

As specific quantitative data for the degradation of this compound is not available in the reviewed literature, the following tables are provided as templates to illustrate how such data would be presented upon experimental determination.

| Condition | Time (hours) | % Degradation of this compound | Major Degradant(s) Formed |

| 0.1 M HCl (60 °C) | 24 | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | |

| 0.1 M NaOH (60 °C) | 24 | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | |

| 3% H₂O₂ (25 °C) | 24 | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available |

Table 2: Illustrative Data for Hydrolytic and Oxidative Degradation.

| Condition | Time (hours) | % Degradation of this compound | Major Degradant(s) Formed |

| 80 °C (Solid State) | 24 | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | |

| Photostability (ICH Q1B) | 24 | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available |

Table 3: Illustrative Data for Thermal and Photolytic Degradation.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on preliminary experimental findings.

General Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Acidic and Basic Hydrolysis

-

Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Control: Mix an aliquot of the stock solution with an equal volume of purified water.

-

Incubate all solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze by a stability-indicating HPLC method.

Oxidative Degradation

-

Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals.

-

Analyze by HPLC.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

-

Solution State: Reflux a solution of this compound in a suitable solvent at an elevated temperature.

-

Withdraw samples at appropriate time intervals. For the solid sample, dissolve a known weight in a suitable solvent before analysis.

-

Analyze by HPLC.

Photodegradation

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).

-

Simultaneously, keep a control sample protected from light.

-

Withdraw samples at appropriate time intervals.

-

Analyze by HPLC.

Analytical Method

A stability-indicating reverse-phase HPLC method with UV detection would be suitable for monitoring the degradation. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.

Conclusion

This technical guide has synthesized the available chemical knowledge to propose the likely stability characteristics and degradation pathways of this compound. The primary anticipated degradation routes include base-catalyzed isomerization, acid-catalyzed hydration of the double bond, oxidation of both the double bond and the ketone, and thermal and photochemical rearrangements and fragmentations. While specific experimental data is currently lacking, the provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers and drug development professionals to perform comprehensive stability and forced degradation studies on this compound. Such studies are crucial for ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

- 1. Acid-catalysed hydration of norbornene at 250° - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound [webbook.nist.gov]

- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]

Unlocking the Potential of 2-Acetyl-5-Norbornene: A Technical Guide to Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-norbornene, a readily accessible bicyclic ketone, stands as a promising yet underexplored scaffold in medicinal chemistry and materials science. While the broader class of norbornene derivatives has garnered significant attention for a diverse range of biological activities and applications in polymer chemistry, this compound has predominantly served as a synthetic intermediate. This technical guide delineates a strategic framework for unlocking the latent potential of this molecule. We propose a comprehensive investigation into its bioactivity, focusing on key therapeutic areas such as oncology, infectious diseases, and inflammatory conditions. Furthermore, this guide outlines its prospective applications as a versatile monomer for the synthesis of functional polymers with tailored properties. Detailed experimental protocols for synthesis, characterization, and biological evaluation are provided to facilitate a systematic exploration of this compound. By presenting a clear roadmap for future research, this document aims to catalyze the development of novel therapeutics and advanced materials derived from this compound.

Introduction

The norbornene framework, a rigid bicyclic hydrocarbon, has emerged as a privileged scaffold in drug discovery and polymer science.[1][2] Its unique conformational constraints and facile functionalization have led to the development of a plethora of derivatives with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound, synthesized through a Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, represents a simple yet versatile starting material within this chemical class.[4] Despite its straightforward synthesis and the presence of a reactive ketone moiety, its potential as a bioactive agent or a functional monomer remains largely untapped. This guide aims to bridge this knowledge gap by proposing key research areas and providing the necessary technical details to empower researchers to explore the untapped potential of this compound.

Core Chemical Properties and Synthesis

This compound is a colorless to light yellow liquid, typically available as a mixture of endo and exo isomers.[5] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [6] |

| Molecular Weight | 136.19 g/mol | [6] |

| CAS Number | 5063-03-6 | [6] |

| Boiling Point | 84-86 °C at 18 mmHg | [5] |

| Density | 1.005 g/mL at 25 °C | [5] |

Synthesis of this compound

The primary route to this compound is the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone.[4]

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to 170-180 °C. The retro-Diels-Alder reaction will yield cyclopentadiene, which distills at approximately 41 °C. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.

-

Cycloaddition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl vinyl ketone (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath and slowly add freshly cracked cyclopentadiene (1.1 equivalents) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a mixture of endo and exo isomers.

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the endo/exo ratio.[7][8]

Proposed Research Area 1: Anticancer Activity

The norbornene scaffold is a recurring motif in a variety of compounds with demonstrated anticancer properties.[1][2] These derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[1]

Rationale for Investigation

The acetyl group in this compound provides a handle for further chemical modifications to generate a library of derivatives. These modifications could include the formation of Schiff bases, chalcones, or other heterocyclic systems, which have been associated with cytotoxic activity.

Proposed Screening Cascade

A tiered screening approach is recommended to evaluate the anticancer potential of this compound and its derivatives.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to obtain a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives (This data is for illustrative purposes to guide research and does not represent actual experimental results.)

| Compound | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| This compound | Parent Compound | >100 | >100 | >100 |

| Derivative A | Schiff Base with Aniline | 25.4 | 32.1 | 18.9 |

| Derivative B | Chalcone with Benzaldehyde | 15.8 | 21.5 | 12.3 |

| Derivative C | Pyrimidine derivative | 8.2 | 11.7 | 5.6 |

Mechanistic Studies: Apoptosis Induction

Compounds showing significant cytotoxicity should be further investigated for their mechanism of action, such as the induction of apoptosis.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for assessing apoptosis induction.

Signaling Pathway Analysis

Many anticancer agents exert their effects by modulating specific signaling pathways. The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, and its inhibition is a common strategy in cancer therapy.[9][10]

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Proposed Research Area 2: Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Norbornene derivatives have shown promise as antimicrobial compounds, targeting bacterial membranes and other essential cellular processes.[3]

Rationale for Investigation

The lipophilic nature of the norbornene scaffold could facilitate interaction with bacterial cell membranes. The acetyl group can be a precursor for synthesizing derivatives with enhanced antimicrobial properties.

Proposed Screening

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives (This data is for illustrative purposes to guide research and does not represent actual experimental results.)

| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | Parent Compound | >128 | >128 |

| Derivative D | Amine derivative | 32 | 64 |

| Derivative E | Quaternary ammonium salt | 8 | 16 |

| Derivative F | Thiazole derivative | 16 | 32 |

Proposed Research Area 3: Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Norbornene-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[1]

Rationale for Investigation

The structural rigidity of the norbornene scaffold could allow for specific interactions with the active sites of inflammatory enzymes like cyclooxygenases (COX).

Proposed Screening

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

NO Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Table 4: Hypothetical Anti-inflammatory Activity of this compound Derivatives (This data is for illustrative purposes to guide research and does not represent actual experimental results.)

| Compound | Modification | NO Production Inhibition IC₅₀ (µM) |

| This compound | Parent Compound | >100 |

| Derivative G | Carboxylic acid derivative | 45.2 |

| Derivative H | Ester derivative | 28.9 |

| Derivative I | Amide derivative | 19.5 |

Caption: Workflow for screening anti-inflammatory activity.

Proposed Research Area 4: Polymer Synthesis

The strained double bond of the norbornene ring makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with high thermal stability and unique mechanical properties.[11][12]

Rationale for Investigation

The acetyl group of this compound can be retained in the resulting polymer, offering a site for post-polymerization modification. This allows for the synthesis of functional polymers for applications in drug delivery, coatings, and advanced materials.

Proposed Polymerization

-

Monomer and Catalyst Preparation: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere. Prepare a solution of a Grubbs' catalyst (e.g., Grubbs' 2nd or 3rd generation) in the same solvent.

-

Polymerization: Add the catalyst solution to the monomer solution and stir at room temperature. The reaction is typically fast.

-

Termination: After the desired time, terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol. Filter and dry the polymer under vacuum.

-

Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC) and its structure by NMR spectroscopy.

Caption: General workflow for the ROMP of this compound.

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, potential. This technical guide has outlined several promising avenues for research, spanning from medicinal chemistry to polymer science. By systematically investigating its biological activities and its utility as a functional monomer, researchers can unlock new opportunities for the development of novel drugs and advanced materials. The provided experimental protocols and conceptual frameworks are intended to serve as a launchpad for these exciting future investigations. The versatility of the norbornene scaffold, combined with the reactivity of the acetyl group, positions this compound as a valuable building block for the next generation of chemical innovation.

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles [mdpi.com]

- 6. This compound [webbook.nist.gov]